N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-methoxybenzoyl group and at position 6 with a fluorine atom. The acetamide side chain is attached to a 4-ethoxyphenyl group. This structure combines electron-withdrawing (fluoro, carbonyl) and electron-donating (methoxy, ethoxy) substituents, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-21-11-7-19(8-12-21)29-25(31)16-30-15-23(26(32)17-4-9-20(34-2)10-5-17)27(33)22-14-18(28)6-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGJLDUNHQWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Substituents: The ethoxy, fluoro, and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the fluoro group can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield the corresponding amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Core Modifications: Dihydroquinolinone vs. Related Scaffolds
- Target Compound: The 1,4-dihydroquinolin-4-one core provides a planar aromatic system with a ketone at position 4, enabling hydrogen bonding and π-π stacking interactions.
- Comparison: 2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (): Retains the dihydroquinolinone core but replaces the 4-methoxybenzoyl group with a 4-fluorophenylsulfonyl moiety. (E)-2-(i-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 54): Uses an indolinone scaffold instead of dihydroquinolinone. The indolinone’s conjugated system may alter binding kinetics, while the 4-ethoxybenzyl group mirrors the ethoxy substitution in the target compound’s acetamide chain .
Substituent Effects on Acetamide Side Chains
- Comparison: N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide (): Differs in the acetamide’s phenyl group (3,4-dimethoxy vs. 4-ethoxy). The additional methoxy group increases electron density and steric bulk, which may enhance receptor affinity but reduce metabolic stability . 2-Chloro-N-(4-fluorophenyl)acetamide (): A simpler analog with a chloroacetamide chain and 4-fluorophenyl group. The lack of a quinolinone core limits its application scope but highlights the role of halogenation in modulating reactivity .
Benzoyl vs. Alternative Aromatic Groups
- Target Compound : The 4-methoxybenzoyl group at position 3 contributes to π-stacking and moderate lipophilicity.
- Comparison: 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (): Replaces the benzoyl group with a carboxylate ester and introduces a cyclopropane ring. These changes likely improve bioavailability but may reduce target specificity due to increased conformational flexibility .
Key Physicochemical Properties
Implications for Drug Design
- Electron-Donating Groups : Methoxy and ethoxy substituents improve solubility but may increase susceptibility to oxidative metabolism.
- Core Rigidity: The dihydroquinolinone scaffold (target compound) offers greater conformational stability than indolinone (), favoring target engagement .
- Halogenation: Fluorine at position 6 (target compound) enhances metabolic stability and bioavailability compared to non-halogenated analogs .
Biological Activity
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. The following sections will explore its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C27H23FN2O5. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : This is achieved through a Friedländer synthesis, where aniline derivatives react with ketones.
- Substituent Introduction : Fluorine and methoxybenzoyl groups are introduced via electrophilic aromatic substitution reactions.
The detailed synthetic route can be summarized as follows:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Friedländer Synthesis | Condensation of aniline with ketones to form the quinoline core. |
| 2 | Electrophilic Aromatic Substitution | Introduction of fluorine and methoxybenzoyl groups. |
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
A recent study evaluated the cytotoxic activity of this compound against various cancer cell lines, revealing an IC50 value indicative of potent antitumor activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
These results suggest that the compound may target specific pathways involved in tumor growth and survival.
The proposed mechanism of action includes:
- Inhibition of Topoisomerase Activity : Quinoline derivatives are known to inhibit topoisomerases, enzymes critical for DNA replication.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications in substituents can significantly alter their efficacy. For example:
- Fluorination : The presence of fluorine enhances lipophilicity and bioavailability.
- Methoxy Substituents : These groups can improve binding affinity to biological targets.
A comparative analysis of various derivatives shows that the combination of ethoxy and methoxy groups contributes positively to the overall biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, emphasizing its potential as a therapeutic agent.
- Combination Therapy : When used in conjunction with established chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
